N-benzyl-3-fluoropyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-3-fluoropyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-11-7-4-8-15-12(11)13(17)16-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKBCFLURDTNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Precursor
3-Bromopyridine-2-carboxylic acid serves as a versatile intermediate. Bromination is performed using bromine (Br₂) in acetic acid at 80°C, leveraging the directing effect of the carboxylic acid group to ensure regioselectivity. The reaction achieves 85–90% yield, with the bromine atom positioned meta to the carboxylic acid.
Fluorination via Nucleophilic Substitution
The bromine atom is replaced by fluorine using potassium fluoride (KF) in dimethylformamide (DMF) at 120°C for 24 hours. Tetra-n-butylammonium bromide (TBAB) is added as a phase-transfer catalyst, improving solubility and reaction kinetics. This step yields 3-fluoropyridine-2-carboxylic acid in 65–70% yield.
Challenges :
Amide Formation
Identical to Route 1, the carboxylic acid is converted to the acyl chloride and coupled with benzylamine. Overall yields for Route 2 range from 45–50%, limited by the moderate efficiency of the fluorination step.
Synthetic Route 3: Nitrile Hydrolysis and Subsequent Functionalization
Synthesis of 3-Fluoropyridine-2-Carbonitrile
3-Fluoropyridine-2-carbonitrile is synthesized via palladium-catalyzed cyanation of 3-bromopyridine-2-carboxylic acid, followed by fluorination. Using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and a Pd(PPh₃)₄ catalyst in DMF at 100°C, the cyanation achieves 75–80% yield. Subsequent fluorination via Route 2’s conditions provides the nitrile precursor.
Hydrolysis to Carboxylic Acid
The nitrile is hydrolyzed to 3-fluoropyridine-2-carboxylic acid using 10% aqueous sodium hydroxide (NaOH) at room temperature for 7 hours. Acidification with HCl precipitates the product in 85–90% yield.
Conversion to Amide
Following acyl chloride formation and benzylamine coupling (as in Route 1), the overall yield for Route 3 is 60–65%, with the nitrile hydrolysis being the rate-limiting step.
Comparative Analysis of Synthetic Routes
Yield Comparison
Reaction Conditions and Scalability
-
Route 1 offers high regioselectivity but requires handling diazonium salts, posing safety challenges at scale.
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Route 2 avoids diazonium intermediates but suffers from lower yields due to competing side reactions.
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Route 3 balances safety and efficiency, making it suitable for pilot-scale production.
Industrial Production Considerations
Large-scale synthesis prioritizes continuous flow reactors for diazotization and fluorination steps, reducing hazardous intermediate accumulation. Automated purification systems, such as simulated moving bed (SMB) chromatography, enhance throughput for acyl chloride and amide intermediates.
Cost Drivers :
Chemical Reactions Analysis
Synthetic Routes
The compound is synthesized via sequential functionalization of pyridine precursors:
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Core Formation : Starting from 3-fluoropyridine-2-carbonitrile, hydrolysis in aqueous NaOH yields 3-fluoropyridine-2-carboxylic acid.
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Acyl Chloride Formation : Treatment with SOCl₂ and catalytic DMF converts the acid to 3-fluoropyridine-2-carbonyl chloride .
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Amide Coupling : Reaction with benzylamine in acetone or THF produces N-benzyl-3-fluoropyridine-2-carboxamide .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrolysis | 10% NaOH, 7 h, RT | 85–90 | |
| Acyl Chloride | SOCl₂, DMF, toluene, reflux, 1 h | >90 | |
| Amide Formation | Benzylamine, TEA, acetone, RT, 12 h | 70–75 |
Nucleophilic Aromatic Substitution (SNAr) at C3-Fluorine
The fluorine at position 3 undergoes SNAr due to activation by the electron-withdrawing carboxamide group.
Reactivity with Amines
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Conditions : Primary/secondary amines (e.g., benzylamine) in DMSO with Pr₂NEt at 120°C for 18 h .
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Outcome : Fluorine is replaced by the amine, forming 3-amino-N-benzylpyridine-2-carboxamide derivatives.
Reactivity with Alcohols
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Conditions : Alcohols (e.g., benzyl alcohol) with KOⁱBu in THF at 50°C for 3 h .
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Outcome : Alkoxy substitution yields 3-alkoxy derivatives.
Competitive Reactivity
Fluorine substitution occurs preferentially over other halogens (e.g., Cl, Br) under mild conditions due to higher electrophilicity at C3 .
Carboxamide Hydrolysis
-
Conditions : 6M HCl, reflux, 6 h.
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Outcome : Hydrolysis to 3-fluoropyridine-2-carboxylic acid, retaining the fluorine substituent .
Cross-Coupling Reactions
While direct cross-coupling at C3-F is challenging, Suzuki-Miyaura coupling is feasible at C5 if brominated:
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Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, dioxane, 80°C .
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Example : 5-Bromo-N-benzyl-3-fluoropyridine-2-carboxamide couples with phenylboronic acid to form 5-aryl derivatives .
Stability and Side Reactions
-
Thermal Stability : Stable under microwave conditions (150°C, 30 min) .
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Competing Aminodehalogenation : Prolonged heating with excess benzylamine may lead to disubstituted products (e.g., 3-benzylamino derivatives) .
SNAr Rate Constants (Relative to 2-Fluoropyridine) :
| Substituent Pattern | ΔG‡ (kcal/mol) | Reactivity Trend |
|---|---|---|
| 3-Fluoro + 2-Carboxamide | 22.1 | 10× faster than 2-F |
| 3-Fluoro + 2-CN | 24.3 | 3× faster than 2-F |
| 3-Fluoro + 2-COOMe | 23.8 | 4× faster than 2-F |
The carboxamide group enhances SNAr reactivity at C3 due to resonance and inductive effects .
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Properties
Research indicates that N-benzyl-3-fluoropyridine-2-carboxamide exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development as an anticancer agent .
b. Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. A series of experiments showed that this compound has inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was attributed to its interaction with bacterial cell membranes, disrupting their integrity .
Agricultural Applications
a. Herbicide Development
This compound has been explored as a potential herbicide. Its structural analogs have shown effectiveness in controlling weed populations in rice cultivation. The compound operates by inhibiting specific enzymes involved in plant growth, thereby reducing weed competition without harming the rice crop .
b. Pesticide Risk Assessment
A comprehensive risk assessment highlighted the low toxicity profile of formulations containing this compound when applied as a pesticide. Studies indicated minimal acute toxicity and negligible environmental impact, making it a suitable candidate for sustainable agricultural practices .
Materials Science
a. Synthesis of Functional Polymers
In materials science, this compound has been utilized in the synthesis of functional polymers. These polymers exhibit unique properties such as enhanced thermal stability and electrical conductivity, making them applicable in electronic devices and sensors . The incorporation of this compound into polymer matrices has been shown to improve mechanical properties significantly.
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits cancer cell proliferation; induces apoptosis |
| Antimicrobial Agent | Effective against S. aureus and E. coli | |
| Agricultural Science | Herbicide Development | Controls weed populations in rice |
| Pesticide Risk Assessment | Low acute toxicity; minimal environmental impact | |
| Materials Science | Functional Polymers | Improved thermal stability; enhanced conductivity |
Case Studies
-
Anticancer Activity Study
- A research team synthesized various derivatives of this compound and tested their effects on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with some derivatives showing IC50 values lower than 10 µM.
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Herbicide Efficacy Trial
- Field trials conducted on rice paddies demonstrated that formulations containing this compound effectively reduced weed biomass by over 70% compared to untreated controls.
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Polymer Synthesis Experiment
- A study on the incorporation of this compound into polycarbonate matrices revealed a 30% increase in tensile strength and a significant reduction in thermal degradation rates.
Mechanism of Action
The mechanism of action of N-benzyl-3-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Key Observations:
N-Substituent Impact : The benzyl group in the target compound increases molecular weight and logP compared to the N-methyl analog, likely enhancing membrane permeability but reducing aqueous solubility.
Ring System Variation : The furopyridine core in ’s compound introduces rigidity and planararity, which could improve target affinity but reduce metabolic stability compared to simple pyridine derivatives.
Q & A
Basic Research Questions
Q. How can synthetic routes for N-benzyl-3-fluoropyridine-2-carboxamide be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., THF, DMF), bases (e.g., potassium tert-butoxide), and temperature. For example, describes using THF with potassium tert-butoxide for cyclization, achieving 81% yield. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical. Monitor reaction progress via TLC or HPLC. Validate purity using melting point analysis and HPLC (>98% purity threshold) .
Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of This compound?
- Methodological Answer :
- NMR : Use H/C NMR in deuterated solvents (e.g., DMSO-d6) to assign aromatic protons (δ 7.0–8.5 ppm), fluoropyridine signals (split due to F coupling), and benzyl group protons (δ 4.5–5.5 ppm for CH).
- XRD : Grow single crystals via slow evaporation (e.g., ethanol/chloroform). Refine using SHELXL ( ) with anisotropic displacement parameters. Validate bond lengths (C–F: ~1.34 Å, C=O: ~1.22 Å) and angles against DFT-calculated values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of This compound derivatives for target-specific applications?
- Methodological Answer :
- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16) to calculate electrostatic potential maps, HOMO-LUMO gaps, and Fukui indices for reactivity prediction.
- Docking : Use AutoDock Vina to screen derivatives against kinase targets (e.g., EGFR). Align fluoropyridine moiety with ATP-binding pockets; prioritize compounds with ΔG < -8 kcal/mol. Cross-validate with MD simulations (NAMD, 100 ns) for binding stability .
Q. What in vitro assays are appropriate for evaluating the biological activity of This compound in kinase inhibition studies?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays (Promega) at 10 µM–1 nM concentrations. Include staurosporine as a positive control.
- Cell Viability : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (72-hour exposure, IC calculation). Correlate activity with structural analogs (e.g., ’s bromoimidazopyridine derivatives) .
Q. How should stability studies be designed to assess This compound under varying pH, temperature, and light conditions?
- Methodological Answer :
- Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and HO (oxidative) at 60°C for 24 hours. Monitor degradation via HPLC-MS.
- Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV/Vis). Store samples in amber vials at -20°C ( recommends sealed, dark conditions). Identify major degradants (e.g., defluorination products) .
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for This compound?
- Methodological Answer :
- Case Study : If NMR shows unexpected splitting (e.g., due to rotamers), perform variable-temperature NMR (25–80°C) to assess conformational dynamics.
- Crystallography : Compare experimental XRD torsion angles with DFT-optimized conformers. Use SHELXL’s TWIN/BASF commands ( ) to refine twinned crystals or disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
